molecular formula C18H15ClN2O4 B2388761 N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide CAS No. 941913-10-6

N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

Cat. No. B2388761
CAS RN: 941913-10-6
M. Wt: 358.78
InChI Key: MMVBFUONZGFGAB-UHFFFAOYSA-N
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Description

N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is a useful research compound. Its molecular formula is C18H15ClN2O4 and its molecular weight is 358.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Research on related compounds has demonstrated their synthesis and evaluation for antioxidant properties. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and showed significant antioxidant activity in various methods, such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays (Gopi & Dhanaraju, 2020).

Chemoselective Acetylation and Synthesis Techniques

  • The chemoselective acetylation process, essential for natural synthesis of certain drugs like antimalarials, was studied using similar compounds. N-(2-Hydroxyphenyl)acetamide, a related intermediate, was synthesized with various acyl donors to optimize the process, contributing to the development of efficient synthesis methods (Magadum & Yadav, 2018).

Structural and Molecular Studies

  • Structural investigations of compounds with a similar molecular structure have been conducted, providing insights into their potential applications in various fields. Studies on N-(2-(trimethylsilyloxy)phenyl)acetamide, a comparable compound, have revealed information about its structure and properties through NMR spectroscopy, X-ray analysis, and other methods (Nikonov et al., 2016).

Applications in Pharmacology and Drug Design

  • Research on analogous compounds has highlighted their potential in pharmacology. For example, N-(2-hydroxy phenyl) acetamide demonstrated anti-arthritic and anti-inflammatory properties in animal models, indicating its potential use in treating inflammatory diseases (Jawed et al., 2010).

Molecular Docking and Drug Interaction Studies

  • Molecular docking analysis of related compounds, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, has been carried out to predict their interactions with biological targets, contributing to the understanding of drug-receptor interactions and facilitating drug design processes (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-[4-[2-(5-chloro-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-10(22)20-13-5-2-11(3-6-13)16(23)9-18(25)14-8-12(19)4-7-15(14)21-17(18)24/h2-8,25H,9H2,1H3,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVBFUONZGFGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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